Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. This compound belongs to a class of molecules with diverse pharmacological applications, including antitumor, antimicrobial, and enzyme inhibitory activities. Its structure features a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 6, and a propyl ester at position 3. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the propyl ester modulates solubility and metabolic stability .
Properties
IUPAC Name |
propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXSHQDXNFBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386214 | |
| Record name | ST014937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5610-81-1 | |
| Record name | ST014937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring. The final step involves esterification with propanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Green Chemistry Approaches
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Microwave-Assisted Synthesis : Accelerates reaction rates while reducing solvent usage and energy consumption, achieving yields of 80–96% in 3–30 minutes .
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Mechanochemistry : Utilizes mortar-and-pestle grinding to facilitate solvent-free, catalyst-free cyclocondensation, enhancing atom economy .
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Ionic Liquid Catalysis : DIPEAc (diisopropylethylammonium acetate) acts as a dual solvent and catalyst, improving reactant solubility and accelerating reaction kinetics. This method achieves >90% yields under ambient conditions .
Catalytic Methods
| Parameter | Traditional | Green (Microwave) | DIPEAc Catalysis |
|---|---|---|---|
| Yield | 60–80% | 80–96% | 90–96% |
| Time | Hours | 3–30 min | <24 h |
| Solvent | Organic | Minimal | DIPEAc |
| Catalyst | Acid/base | None | DIPEAc |
| Energy | High | Moderate | Ambient |
Reactivity and Reaction Pathways
The compound’s reactivity is influenced by its electron-withdrawing chlorine substituent and the tetrahydropyrimidine core.
Substitution Reactions
The chlorophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution. This property allows for further functionalization, such as introducing bioactive groups (e.g., hydroxyl or methoxy moieties).
Hydrolysis and Amidation
The ester group (propyl) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. Subsequent amidation with amines (e.g., N-(4-chlorophenyl) derivatives) is possible, as seen in related compounds .
Biological Activity Modulation
The tetrahydropyrimidine core interacts with enzymes/receptors, potentially modulating therapeutic activity. Chlorination may enhance binding affinity via steric/electronic effects, as observed in antimicrobial and anticancer analogs.
Characterization Techniques
Structural confirmation relies on spectroscopic and analytical methods:
NMR Spectroscopy
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1H NMR : Detects NH protons (~8–9 ppm), aromatic protons (~7–8 ppm), and alkyl groups (propyl ester at ~1–4 ppm) .
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13C NMR : Identifies carbonyl carbons (~165 ppm), aromatic carbons (~120–150 ppm), and alkyl groups .
Mass Spectrometry
LCMS confirms molecular weight and fragmentation patterns. For example, the methyl analog (C13H13ClN2O3) exhibits a molecular ion peak at m/z 280.70 .
FTIR Analysis
Key absorptions include:
Biological Studies
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Antimicrobial Activity : Chlorinated derivatives show activity against Gram-positive bacteria, attributed to membrane disruption via alkylating agents.
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Anticancer Potential : Structural similarity to kinase inhibitors suggests possible applications in targeted therapy.
Comparative Reactivity
| Substituent | Impact on Reactivity | Biological Activity |
|---|---|---|
| 4-Chlorophenyl | Enhances electrophilicity | Antimicrobial |
| 6-Methyl | Steric hindrance | Modulates binding |
| Propyl ester | Hydrophobicity | Drug permeability |
Data synthesized from.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit bacterial growth effectively. A notable study demonstrated that derivatives of this compound exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidine derivatives. The results indicated that compounds with a chlorophenyl group had enhanced activity against resistant bacterial strains compared to their non-chlorinated counterparts .
2. Anticancer Properties
Recent investigations have suggested that tetrahydropyrimidines may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. For example, research highlighted its effectiveness in inhibiting cell proliferation in breast cancer cell lines .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential as a pesticide. Its structural similarity to known agrochemicals suggests it could be effective against pests while minimizing environmental impact.
Case Study:
A field trial assessed the efficacy of this compound as a fungicide. Results showed a significant reduction in fungal infections on crops compared to untreated controls .
Materials Science Applications
Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study:
Research published in Polymer Science demonstrated that incorporating tetrahydropyrimidine derivatives into polycarbonate matrices improved the material's resistance to thermal degradation .
Mechanism of Action
The mechanism of action of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Ester Group
The ester group at position 5 significantly impacts physicochemical and biological properties:
- Methyl ester analogs : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibits a melting point of 86–89°C and distinct NMR signals (δH = 2.31 ppm for CH3, δC = 18.7 ppm for CH3). It demonstrated moderate catalytic yields (52–65%) in solvent-free syntheses .
- Ethyl ester analogs : Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5a in ) showed lower yields (56%) under reduced catalyst loading, highlighting sensitivity to reaction conditions. Its bioactivity data are unreported.
Table 1: Ester Substituent Effects
Substituent Variations in the Aromatic Ring
The 4-chlorophenyl group is critical for bioactivity. Comparisons with analogs include:
- 4-Bromophenyl derivatives : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed IC50 = 15.7 µM in cytotoxicity assays, indicating halogen size (Br vs. Cl) may enhance potency .
- 4-Methoxyphenyl derivatives : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited reduced solubility in polar solvents due to the electron-donating methoxy group, affecting reaction optimization .
- 3-Nitrophenyl derivatives : Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate displayed weak thymidine phosphorylase inhibition (IC50 = 314.3 µM), suggesting nitro groups may hinder target binding .
Table 2: Aromatic Ring Substituent Effects
Thioxo vs. Oxo Derivatives
Replacing the 2-oxo group with 2-thioxo alters electronic properties and bioactivity:
- 2-Thioxo analogs : Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () showed improved radical scavenging activity (IC50 = 0.6 mg/mL for compound 3c in ) compared to oxo derivatives, likely due to sulfur’s redox activity .
- 2-Oxo analogs : The target propyl derivative’s oxo group may favor hydrogen bonding in enzyme active sites, as seen in thymidine phosphorylase inhibitors .
Biological Activity
Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structure, characterized by a chlorophenyl group and a propyl ester group, has attracted significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following structural formula:
his structure includes a propyl ester group that may enhance its lipophilicity and bioavailability compared to other derivatives.
ropyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is believed to exert its biological effects through several mechanisms:. Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger .
Antimicrobial Properties
esearch indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have revealed:Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.
- Fungicidal Effects : Exhibits antifungal efficacy against common pathogens.
Anticancer Activity
he compound has shown potential as an anticancer agent. In cell line studies:Inhibition of Cell Proliferation : The compound reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
he neuroprotective properties of this compound have been investigated in the context of Alzheimer's disease:AChE Inhibition : The compound demonstrated AChE inhibitory action with an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's .
Case Studies
everal studies have explored the biological activities of this compound:. Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives similar to propyl 4-(4-chlorophenyl)-6-methyl exhibited high antibacterial activity against multiple strains .
- Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on various tumor cell lines. Results indicated a dose-dependent reduction in cell viability with promising implications for cancer therapy .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-6-methyl | Similar structure; ethyl instead of propyl | Moderate antimicrobial; weaker anticancer effects |
| Methyl 4-(4-chlorophenyl)-6-methyl | Similar structure; methyl instead of propyl | Lower efficacy in AChE inhibition |
| Butyl 4-(4-chlorophenyl)-6-methyl | Similar structure; butyl instead of propyl | Enhanced solubility but variable bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?
- Methodological Answer : The Biginelli reaction typically employs a one-pot condensation of an aldehyde, β-ketoester, and urea/thiourea. For analogous compounds (e.g., ethyl 4-aryl derivatives), optimal yields (70–85%) are achieved using Lewis acids like HCl or FeCl₃ as catalysts in ethanol under reflux (6–8 hours) . For the propyl ester variant, substituting ethyl acetoacetate with propyl acetoacetate and optimizing the molar ratio (1:1:1.2 for aldehyde:β-ketoester:urea) may enhance regioselectivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify by recrystallization from ethanol .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the tetrahydropyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding between N–H and carbonyl groups). For similar derivatives, monoclinic systems (e.g., space group P21/c) with Z = 4 are common .
- Spectroscopy : Use and NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~363 for C₁₆H₁₇ClN₂O₃) .
Q. What stability considerations are critical for handling this compound in aqueous and oxidative conditions?
- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies:
- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13) at 40°C for 24 hours.
- Oxidative stability : Expose to 3% H₂O₂ and track degradation products (e.g., free carboxylic acid) using LC-MS .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., chloro vs. methoxy) influence regioselectivity during Biginelli cyclization?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity of the aldehyde, favoring cyclization at the β-ketoester’s carbonyl. Compare yields and regioselectivity with derivatives like ethyl 4-(4-methoxyphenyl) analogs (). Use DFT calculations to map transition states and identify steric/electronic effects .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?
- Methodological Answer : The 2-oxo group activates the C5-carboxylate for nucleophilic attack. For example, in thioamide formation, treat with Lawesson’s reagent (2.5 equiv in toluene, 80°C) to replace the carbonyl with a thiocarbonyl. Monitor reaction progress via NMR for phosphorus byproducts .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dihydrofolate reductase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS. Compare with analogs like 4-(3-ethoxy-4-hydroxyphenyl) derivatives () to identify key interactions (e.g., H-bonding with active-site residues) .
Q. How to resolve contradictions in reported biological activity data across structurally similar dihydropyrimidines?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values for antibacterial or anticancer activity across studies, noting substituent effects (e.g., 4-Cl vs. 4-CF₃ in vs. 16).
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., MIC assays in E. coli ATCC 25922). Use ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
